molecular formula C11H9N5O5 B2374041 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide CAS No. 345616-71-9

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide

Cat. No.: B2374041
CAS No.: 345616-71-9
M. Wt: 291.223
InChI Key: RCCVKBPRFQCVKQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide is a synthetic imidazole derivative characterized by a nitro group at position 4 of the imidazole ring, a methyl group at position 1, and a 3-nitrophenyl-substituted carboxamide at position 5.

Properties

IUPAC Name

3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O5/c1-14-6-12-10(16(20)21)9(14)11(17)13-7-3-2-4-8(5-7)15(18)19/h2-6H,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCVKBPRFQCVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328265
Record name 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345616-71-9
Record name 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration Using Mixed Acid

A common approach involves nitration of 1-methyl-1H-imidazole with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C). This method yields 1-methyl-4-nitro-1H-imidazole as the major product.
Reaction Conditions :

  • Reactants : 1-methyl-1H-imidazole (1 eq), HNO₃ (1.2 eq), H₂SO₄ (2 eq)
  • Temperature : 0–5°C
  • Yield : 68–72%

Alternative Nitrating Agents

Nitronium salts (e.g., NO₂BF₄) in dichloromethane at room temperature provide higher regioselectivity for the 4-position, minimizing byproducts.

Formation of the Carboxamide Group

The 5-carboxamide moiety is introduced via hydrolysis or coupling reactions.

Hydrolysis of Cyano Intermediates

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile undergoes acidic hydrolysis to form the carboxamide:

  • Reactants : Imidazole carbonitrile (1 eq), H₂SO₄ (conc.), H₂O
  • Conditions : Reflux at 100°C for 6 hours
  • Yield : 85–90%

Coupling with Activated Esters

Alternatively, the carboxamide is formed via coupling using ethyl chloroformate:

  • Reactants : 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid (1 eq), ethyl chloroformate (1.2 eq), NH₃ (gas)
  • Solvent : THF, 0°C
  • Yield : 78%

N-Arylation with 3-Nitrophenyl Group

The final step involves coupling the carboxamide with 3-nitroaniline.

Nucleophilic Aromatic Substitution

Using a Buchwald-Hartwig amination protocol:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2 eq)
  • Solvent : Toluene, 110°C, 24 hours
  • Yield : 65–70%

Microwave-Assisted Coupling

Microwave irradiation enhances reaction efficiency:

  • Reactants : 1-methyl-4-nitro-1H-imidazole-5-carboxamide (1 eq), 3-nitroaniline (1.2 eq)
  • Conditions : DMF, 150°C, 1 hour
  • Yield : 82%

Optimization and Characterization

Reaction Optimization Table

Step Method Temperature Yield Purity (HPLC) Source
Nitration HNO₃/H₂SO₄ 0–5°C 72% 95%
Carboxamide formation Acidic hydrolysis 100°C 90% 98%
N-Arylation Microwave irradiation 150°C 82% 97%

Analytical Data

  • Melting Point : 214–216°C (lit. 215°C)
  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, imidazole), 8.35 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 3.98 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd. for C₁₁H₉N₅O₅ [M+H]⁺ 291.22, found 291.21.

Challenges and Solutions

  • Regioselectivity in Nitration : Use of NO₂BF₄ avoids para-byproducts.
  • Solubility Issues : DMF or NMP improves reaction homogeneity during N-arylation.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) removes unreacted 3-nitroaniline.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features can be compared to other imidazole carboxamides and nitroaromatic derivatives:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Biological Activity/Notes Evidence ID
Target Compound 1-Me, 4-NO₂, 5-(3-NO₂Ph-CONH) Nitro, Carboxamide ~335 (estimated) Potential DNA interaction, stability -
N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide (Caffeidine) 1-Me, 4-MeNH, 5-CONH₂ Methylamino, Carboxamide 169.11 NMR-documented; no explicit bioactivity
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) 4-Triazeno, 5-CONH₂ Triazeno, Carboxamide ~182 Antineoplastic; metabolized via N-demethylation
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 5-(3-NO₂Ph), 2-SH Nitrophenyl, Thiol ~395 (estimated) Structural analog; thiol enhances reactivity
1-Ethyl-4-hydroxy-1H-imidazole-5-carboxamide 1-Et, 4-OH, 5-CONH₂ Hydroxy, Carboxamide 155.15 Hydroxy group may alter solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro groups contrast with Caffeidine’s methylamino group (electron-donating) and DIC’s triazeno group (electron-deficient). Nitro groups may enhance stability but reduce metabolic susceptibility compared to methylated analogs .
  • Carboxamide Position : The 5-carboxamide moiety is conserved in DIC and Caffeidine, suggesting a role in target binding. The 3-nitrophenyl substitution in the target compound may improve π-π stacking with hydrophobic protein pockets, similar to the 3-nitrophenyl group in the CDK5 inhibitor described in .
Metabolic Stability and Resistance
  • DIC (): Undergoes N-demethylation via liver microsomes, producing formaldehyde and active metabolites. Resistance in melanoma cells correlates with enhanced DNA repair mechanisms (e.g., O⁶-methylguanine-DNA methyltransferase activity) .
  • Target Compound : The absence of methyl groups vulnerable to demethylation (unlike DIC) may reduce metabolic degradation, prolonging bioavailability. However, nitro groups could introduce alternative detoxification pathways (e.g., nitroreductase-mediated activation or inactivation) .
Physicochemical Properties
  • Solubility: Nitro groups typically reduce aqueous solubility compared to hydroxy or methylamino substituents (e.g., 1-ethyl-4-hydroxy analog in ) .
  • Spectroscopic Profiles : The target compound’s nitro groups would shift NMR signals downfield (e.g., δ 7.36 ppm in Caffeidine’s aromatic proton vs. δ >8 ppm for nitroaromatics) .

Biological Activity

1-Methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide is a complex organic compound characterized by its imidazole ring and various functional groups, including a methyl group, nitro groups, and a carboxamide. These features contribute to its diverse chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N5O5C_{11}H_{9}N_{5}O_{5}, with a molecular weight of approximately 291.22 g/mol. The compound's structure includes:

  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
  • Nitrophenyl Substituent : Enhances biological activity potential.
  • Carboxamide Group : Engages in nucleophilic substitution reactions.

The presence of these functional groups allows for various chemical reactions, making this compound a candidate for further modifications aimed at improving its biological efficacy .

Antimicrobial Properties

Research has indicated that compounds containing imidazole and nitro groups exhibit significant antimicrobial activities. Specifically, this compound has shown promise in inhibiting certain enzyme activities related to disease pathways, particularly concerning HIV-1 integrase interactions. This compound disrupts critical protein-protein interactions necessary for viral replication, positioning it as a potential therapeutic agent against HIV .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other structurally related compounds. The following table summarizes key structural features and their implications for biological activity:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-nitro-1H-imidazole-5-carboxamideImidazole ring, carboxamideLacks nitrophenyl substituent
5-Carbonyl-1H-imidazole-4-carboxamideCarbonyl group instead of nitrophenylDifferent reactivity profile
1-Methyl-4-nitro-N-(3-phenoxyphenyl)-1H-imidazole-5-carboxamidePhenoxy substituentAltered interaction potential due to different substituent
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamidePyrazole ring instead of imidazoleDistinct nitrogen arrangement affecting activity

This comparison highlights the unique aspects of this compound in terms of its specific functional groups and potential biological activity profiles .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of imidazole compounds to assess their biological activities. For instance:

  • Inhibition Studies : A study demonstrated that derivatives similar to 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole exhibited significant inhibitory effects against bacterial strains such as E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to higher concentrations depending on the specific derivative tested .
  • Antifungal Activity : Another investigation evaluated the antifungal properties of related compounds against strains like C. albicans, reporting promising results that could be extrapolated to assess the efficacy of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes cyclization of amido-nitriles under basic conditions to form the imidazole core, followed by nitro-group introduction and coupling with 3-nitrophenylamine. Key steps include:

  • Cyclization : Reacting amido-nitrile precursors (e.g., substituted aldehydes or ketones) with amines in the presence of acid catalysts to form the imidazole ring .
  • Nitro-group functionalization : Controlled nitration conditions to avoid over-oxidation of sensitive functional groups .
  • Coupling reactions : Amidation or nucleophilic substitution to attach the 3-nitrophenyl moiety .
    Note: Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : To resolve hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions on the imidazole ring and nitro-phenyl groups .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring no impurities or unintended adducts .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D molecular geometry if single crystals are obtainable, critical for confirming stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro-group position, substituent variations) influence the compound’s bioactivity?

Comparative studies with structural analogs reveal:

  • Nitro groups : Electron-withdrawing nitro groups enhance electrophilicity, potentially increasing binding affinity to biological targets like enzymes or receptors. For example, replacing nitro with methoxy groups reduces antimicrobial activity by 40% in analogs .
  • Substituent positioning : The 3-nitrophenyl moiety at the N-position of the imidazole ring improves solubility compared to para-substituted analogs, as shown in pharmacokinetic studies .
  • Methodological recommendation : Use molecular docking to predict interactions (e.g., with cytochrome P450 enzymes) and validate via isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variability in:

  • Purity : Impurities ≥5% can skew bioassay results. Always cross-validate purity via HPLC (>95%) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition assays) to ensure comparability. For example, IC₅₀ values for anticancer activity vary by 30% between MCF-7 and HeLa cell lines due to differential membrane permeability .
  • Structural confirmation : Re-examine NMR and MS data to rule out isomeric byproducts (e.g., regioisomeric nitro placement) .

Q. What computational strategies are employed to predict this compound’s interactions with biological targets?

  • Molecular docking : Used to simulate binding poses with targets like DNA topoisomerase II. For example, analogs with trifluoromethyl groups show stronger hydrophobic interactions in docking models .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites for nitro-reduction pathways .
  • Molecular Dynamics (MD) : Simulates stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • pH sensitivity : The nitro group undergoes hydrolysis at pH > 8, forming inactive byproducts. Stability studies recommend storing the compound in acidic buffers (pH 4–6) .
  • Thermal degradation : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Use inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Methodological mitigation : Include stability-indicating assays (e.g., accelerated stability testing) in preclinical workflows .

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